HCV NS3 Protease Binding Affinity: 710-Fold Enhancement vs. Pyridyl Analogue
In the optimization of tripeptide inhibitors for the Hepatitis C Virus (HCV) NS3 protease, replacing a pyridyl substituent at the P2 position with a 7-methoxy-2-phenyl-4-quinolyl group (derived from the target compound) results in a 710-fold increase in binding affinity [1]. This dramatic improvement is attributed to the extended aromatic surface and favorable entropic contributions provided by the quinolin-4-ol scaffold [1].
| Evidence Dimension | Binding affinity (fold increase) |
|---|---|
| Target Compound Data | K_i improvement factor of 710 |
| Comparator Or Baseline | Tripeptide inhibitor bearing a P2 pyridyl substituent (K_i baseline = 1) |
| Quantified Difference | 710-fold lower K_i (higher affinity) |
| Conditions | In vitro enzymatic assay against HCV NS3/4A protease |
Why This Matters
This quantifies a massive potency gain from this specific building block, directly justifying its selection in antiviral lead optimization over alternative heterocyclic handles.
- [1] Structure-thermodynamics-relationships of hepatitis C viral NS3 protease inhibitors, HAL open science, 2022. View Source
